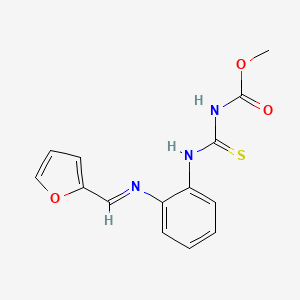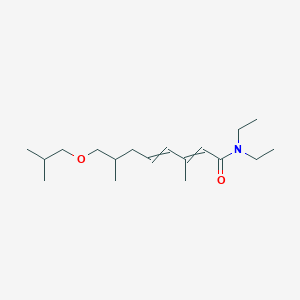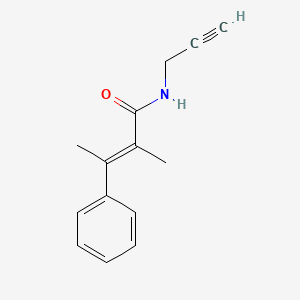
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- is an organic compound with a complex structure that includes a butenamide backbone, a phenyl group, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-butenamide with 2-methyl-3-phenyl-N-2-propynyl-amine in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can help achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-phenylbut-2-enamide
- 2-Butenamide, N-phenyl-
- 2-Butenamide, N-(4-methoxyphenyl)-3-methyl-
Uniqueness
2-Butenamide, 2-methyl-3-phenyl-N-2-propynyl-, (E)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its propynyl group, in particular, differentiates it from other similar compounds and may contribute to its unique reactivity and applications.
Properties
CAS No. |
56604-92-3 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(E)-2-methyl-3-phenyl-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C14H15NO/c1-4-10-15-14(16)12(3)11(2)13-8-6-5-7-9-13/h1,5-9H,10H2,2-3H3,(H,15,16)/b12-11+ |
InChI Key |
LEHGCEPMNDWJMX-VAWYXSNFSA-N |
Isomeric SMILES |
C/C(=C(/C)\C(=O)NCC#C)/C1=CC=CC=C1 |
Canonical SMILES |
CC(=C(C)C(=O)NCC#C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


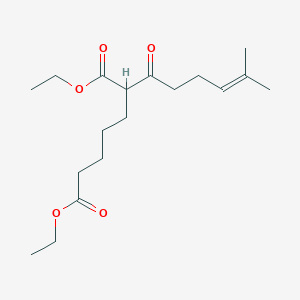
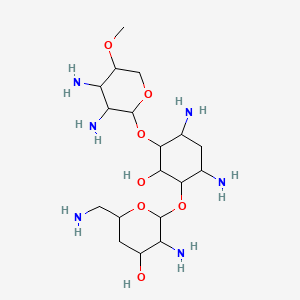
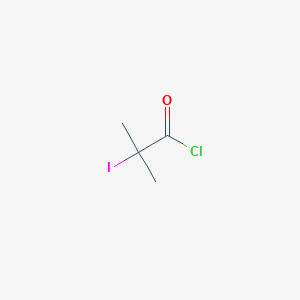
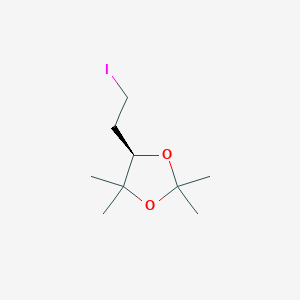
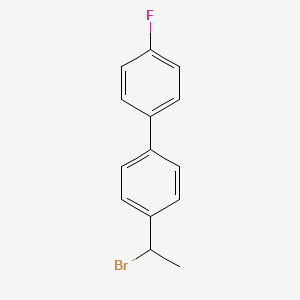
![[2-(Difluoromethyl)-2,3,3,3-tetrafluoropropyl]benzene](/img/structure/B14629619.png)
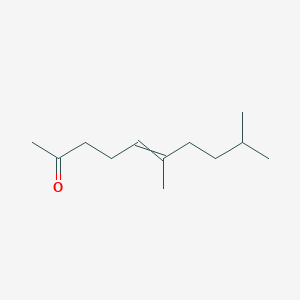
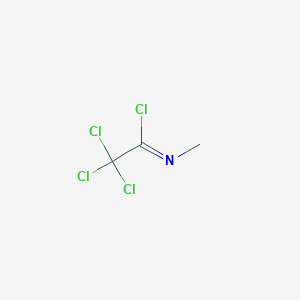

![4-Oxo-6-[(5-phenoxypentyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14629652.png)
![3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline](/img/structure/B14629665.png)

